molecular formula C6H12O3 B1286413 2-Propoxypropanoic acid CAS No. 56674-67-0

2-Propoxypropanoic acid

Cat. No. B1286413
Key on ui cas rn: 56674-67-0
M. Wt: 132.16 g/mol
InChI Key: CPCVNVLTHQVAPE-UHFFFAOYSA-N
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Patent
US04973426

Procedure details

Silver oxide (87.5 g, 0.38 mol) was added to a mixture of (R)-methyl lactate (52.1 g, 0.5 mol) with 1-iodopropane (100 g, 0.59 mol) over 3 hours, followed by allowing the mixture to stand at room temperature for 4 days, adding ether (200 ml) for dilution, filtering the mixture, distilling off ether, washing the residue with 2N-NaOH aqueous solution, drying over anhydrous sodium sulfate, distilling it under reduced pressure to obtain (R)-methyl 2-propoxypropionate (46.1 g, b.p. 33°-34° C./5 mmHg). To this (R)-methyl 2-propoxypropionate (28.2 g) were added water (60 ml) and NaOH (10 g), followed by agitating the mixture at room temperature for 3 hours, pouring the mixture in 6N-hydrochloric acid (80 ml), extracting the resulting organic layer with ether, washing the resulting organic layer with water and distilling off ether to obtain 2-propoxypropionic acid (18.0 g).
Name
(R)-methyl 2-propoxypropionate
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C@H:5]([CH3:10])[C:6]([O:8]C)=[O:7])[CH2:2][CH3:3].[OH-].[Na+].Cl>O>[CH2:1]([O:4][CH:5]([CH3:10])[C:6]([OH:8])=[O:7])[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
(R)-methyl 2-propoxypropionate
Quantity
28.2 g
Type
reactant
Smiles
C(CC)O[C@@H](C(=O)OC)C
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by agitating the mixture at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracting the resulting organic layer with ether
WASH
Type
WASH
Details
washing the resulting organic layer with water
DISTILLATION
Type
DISTILLATION
Details
distilling off ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)OC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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